molecular formula C10H8BrNO3 B052653 3-Bromomethyl-7-methoxy-1,4-benzoxazin-2-one CAS No. 124522-09-4

3-Bromomethyl-7-methoxy-1,4-benzoxazin-2-one

Cat. No. B052653
CAS RN: 124522-09-4
M. Wt: 270.08 g/mol
InChI Key: XFCZURAACWKKIH-UHFFFAOYSA-N
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Description

3-Bromomethyl-7-methoxy-1,4-benzoxazin-2-one is a chemical compound with the molecular formula C10H8BrNO3 . It is a solid substance at 20°C and has a light yellow to brown powder to crystal appearance . It is used for HPLC labeling .


Synthesis Analysis

The compound was synthesized from 2-amino-5-methoxyphenol and ethyl pyruvate by the Wislecenus reaction followed by bromination .


Molecular Structure Analysis

The molecular weight of 3-Bromomethyl-7-methoxy-1,4-benzoxazin-2-one is 270.08 g/mol . The InChI string representation of its structure is InChI=1S/C10H8BrNO3/c1-14-6-2-3-7-9(4-6)15-10(13)8(5-11)12-7/h2-4H,5H2,1H3 .


Chemical Reactions Analysis

This compound is effective as a labeling agent for Linoleic Acid and Oleic Acid . It has been used in the assay of fatty acid omega-hydroxylation using high-performance liquid chromatography .


Physical And Chemical Properties Analysis

The compound is a solid at 20°C and should be stored at a temperature between 0-10°C . It is light-sensitive and heat-sensitive .

Mechanism of Action

Target of Action

3-Bromomethyl-7-methoxy-1,4-benzoxazin-2-one is primarily used as a fluorescent derivatizing agent . Its primary targets are carboxylic acids . Carboxylic acids are ubiquitous in biological systems, involved in numerous biochemical processes, and serve as a functional group in many biomolecules.

Mode of Action

The compound has a bromomethyl group that can easily react with a carboxyl group to form the corresponding ester in the presence of a base . This reaction allows the compound to bind to carboxylic acids, enabling their detection through fluorescence labeling .

Biochemical Pathways

The compound is used in the assay of fatty acid omega-hydroxylation . This process is part of the larger fatty acid metabolism pathway, which is crucial for energy production and storage in biological systems. The compound’s fluorescent labeling allows for the detection and measurement of specific metabolites in this pathway .

Result of Action

The primary result of the compound’s action is the formation of a fluorescent label that can be detected at 440 nm with excitation at 345 nm . This allows for the sensitive detection and quantification of carboxylic acids in a sample .

Action Environment

The compound is light and heat sensitive, and it is recommended to be stored at 0-10°C . These environmental factors can influence the compound’s action, efficacy, and stability. Proper storage and handling are necessary to maintain the compound’s reactivity and fluorescent properties .

Safety and Hazards

The compound is known to cause skin irritation and serious eye irritation . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves, eye protection, face protection, and seeking medical advice if irritation persists .

Future Directions

The compound has potential applications in the field of biochemistry, particularly in the assay of fatty acid omega-hydroxylation . It could also be used in other areas where a highly sensitive fluorescent derivatizing agent is required .

properties

IUPAC Name

3-(bromomethyl)-7-methoxy-1,4-benzoxazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO3/c1-14-6-2-3-7-9(4-6)15-10(13)8(5-11)12-7/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFCZURAACWKKIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(C(=O)O2)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10154422
Record name 3-Bromomethy-7-methoxy-1,4-benzoxazin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10154422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromomethyl-7-methoxy-1,4-benzoxazin-2-one

CAS RN

124522-09-4
Record name 3-Bromomethy-7-methoxy-1,4-benzoxazin-2-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124522094
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Bromomethy-7-methoxy-1,4-benzoxazin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10154422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromomethyl-7-methoxy-1,4-benzoxazin-2-one [for HPLC Labeling]
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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